1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound with a unique structure that includes both an aminoethyl group and a tetrahydropyrazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of ethylenediamine with diacetyl under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Various nucleophiles; conditions: solvent medium, controlled temperature
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. It can also interact with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperazine: Shares the aminoethyl group but has a different core structure.
1,2,3,4-Tetrahydroisoquinoline: Similar tetrahydro structure but lacks the aminoethyl group.
Imidazoles: Similar heterocyclic structure but different functional groups .
Uniqueness: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its combination of the aminoethyl group and the tetrahydropyrazine-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C6H9N3O2/c7-1-3-9-4-2-8-5(10)6(9)11/h2,4H,1,3,7H2,(H,8,10) |
InChI Key |
BFLNYUTZQVAING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=O)N1)CCN |
Origin of Product |
United States |
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